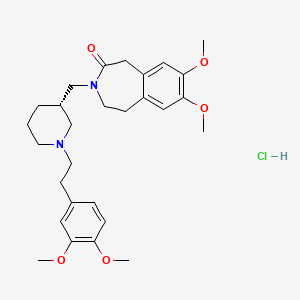

Cilobradine (hydrochloride)

概要

説明

Cilobradine hydrochloride is a compound with the chemical formula (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride .

Synthesis Analysis

The synthesis of Cilobradine involves a linear three-compartment model . The typical Vss was large (~100 l) and CL was 21.5 l/h . Covariate analysis revealed a statistically significant but clinically irrelevant relation between KA and dose .科学的研究の応用

Impact on Ionic Currents in Cells

Cilobradine (CIL, DK-AH269) has been studied for its effects on different types of membrane ionic currents in cells. In a study by Lu, Lu, and Wu (2020), it was found that CIL, an inhibitor of hyperpolarization-activated cation current (Ih), significantly suppressed the density of hyperpolarization-evoked Ih in pituitary tumor (GH3) cells and heart-derived H9c2 cells. This indicates CIL's potential influence on the functional activities of electrically excitable cells (Lu, Lu, & Wu, 2020).

Cardiac Pacemaker Current Blockade

Cilobradine has been shown to reduce the amplitude of the cardiac pacemaker current (If) without altering its voltage dependence or kinetics of channel activation, as found in research by Van Bogaert and Pittoors (2003). This study highlighted cilobradine's use-dependent blockade of If, which was stronger and faster than that of zatebradine (Van Bogaert & Pittoors, 2003).

Pharmacokinetic Characteristics

The population pharmacokinetic characteristics of cilobradine were evaluated by Fliss et al. (2008), indicating its linear three-compartment model behavior in plasma. The study provided insights into its pharmacokinetics, useful for simulating and evaluating different dosing regimens in clinical trials (Fliss et al., 2008).

Role in Chronic Heart Failure

Cilobradine has been observed to improve left ventricular function and remodeling in canine models with coronary embolization-induced chronic heart failure. Cheng et al. (2007) demonstrated that cilobradine, similar to β-blockers, contributed to improved cardiac function and was linked with restored protein levels of SERCA2a and improved function of RyR2 (Cheng et al., 2007).

Postischemic Cardiac Recovery

A study by Schmitz‐Spanke et al. (2004) indicated that cilobradine positively affected postischemic cardiac recovery in rabbits. This study provided evidence of cilobradine's potential in reducing infarct size without negative inotropic effects, suggesting its therapeutic utility in treating postischemic dysfunction (Schmitz‐Spanke et al., 2004).

Bradycardic and Proarrhythmic Properties

The bradycardic and proarrhythmic properties of sinus node inhibitors, including cilobradine, were investigated by Stieber et al. (2006). Their study highlighted that cilobradine blocks If in sinoatrial node cells leading to slower and dysrhythmic spontaneous action potentials, suggesting a proarrhythmic potential (Stieber et al., 2006).

Effects on Calcium-handling Proteins

In 2006, Cheng and colleagues also focused on the impact of cilobradine on calcium-handling proteins in chronic heart failure (CHF). Their study proposed that cilobradine's beneficial effects in CHF are potentially linked to the normalization of altered calcium-handling proteins, suggesting a mechanism for its therapeutic effects in heart failure (Cheng et al., 2006).

Influence on Visual Response

Research by Maccarone et al. (2004) compared the effect of cilobradine on the electroretinogram (ERG) response in rodents. The study indicated that while cilobradine was more effective in inducing bradycardia than zatebradine, it had a comparatively less significant effect on the visual response. This suggests cilobradine's differential impact on HCN channels in the heart versus retinal neurons (Maccarone et al., 2004).

Safety And Hazards

将来の方向性

While the specific future directions for Cilobradine are not mentioned in the search results, it’s worth noting that research into its uses and effects is ongoing . For example, it has been studied for its potential use in treating conditions such as depression, arrhythmia, nerve pain, and epilepsy .

特性

IUPAC Name |

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582024 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cilobradine (hydrochloride) | |

CAS RN |

186097-54-1 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

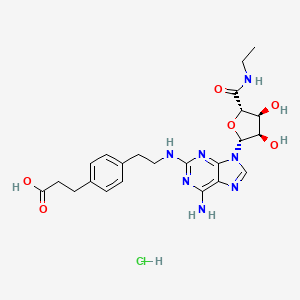

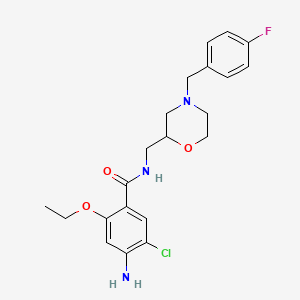

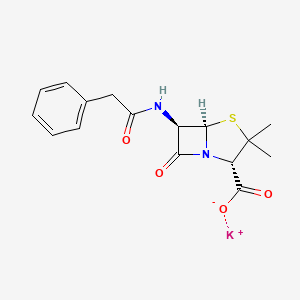

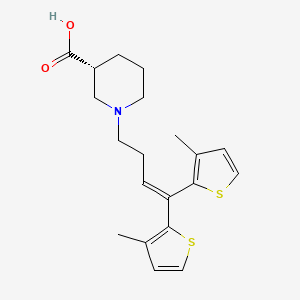

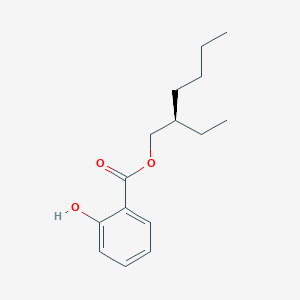

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)